Aziridine, 1,1'-(sulfonyldiethylene)bis-

Description

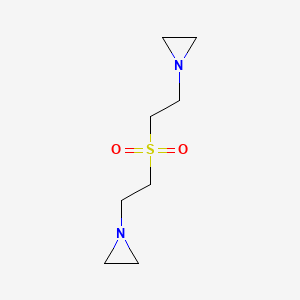

Aziridine, 1,1'-[1,3-propanediylbis(sulfonyl)]bis- (CAS: 19218-16-7) is a bis-aziridine compound featuring two aziridine rings connected via a 1,3-propanediylbis(sulfonyl) backbone. Its molecular formula is C₇H₁₄N₂O₄S₂, with a molecular weight of 254.33 g/mol . Key synonyms include 1,3-Bis(ethyleniminosulfonyl)propane and Propane, 1,3-bis(1-aziridinylsulfonyl).

Properties

CAS No. |

13784-85-5 |

|---|---|

Molecular Formula |

C8H16N2O2S |

Molecular Weight |

204.29 g/mol |

IUPAC Name |

1-[2-[2-(aziridin-1-yl)ethylsulfonyl]ethyl]aziridine |

InChI |

InChI=1S/C8H16N2O2S/c11-13(12,7-5-9-1-2-9)8-6-10-3-4-10/h1-8H2 |

InChI Key |

YAJMVBVTMODENJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1CCS(=O)(=O)CCN2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aziridine, 1,1’-(sulfonyldiethylene)bis- typically involves the reaction of ethyleneimine with sulfonyl chloride derivatives under controlled conditions. One common method is the reaction of ethyleneimine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent the decomposition of the aziridine ring.

Industrial Production Methods: Industrial production of aziridine, 1,1’-(sulfonyldiethylene)bis- often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a large scale while minimizing the risk of side reactions and decomposition.

Chemical Reactions Analysis

Types of Reactions: Aziridine, 1,1’-(sulfonyldiethylene)bis- undergoes a variety of chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The high ring strain in the aziridine ring makes it particularly susceptible to nucleophilic attack.

Common Reagents and Conditions:

Nucleophilic Ring-Opening Reactions: These reactions typically involve nucleophiles such as amines, thiols, and alcohols. The reaction conditions often include the use of a Lewis acid catalyst to activate the aziridine ring.

Oxidation Reactions: Oxidation of aziridine, 1,1’-(sulfonyldiethylene)bis- can be achieved using oxidizing agents such as hydrogen peroxide or peracids. These reactions typically result in the formation of sulfonyl-containing products.

Substitution Reactions: Substitution reactions involve the replacement of one of the substituents on the aziridine ring with another group. Common reagents for these reactions include halogenating agents and organometallic compounds.

Major Products Formed: The major products formed from these reactions include various sulfonyl derivatives, amine-containing compounds, and other nitrogen-containing heterocycles.

Scientific Research Applications

While the search results do not provide an exhaustive list of applications, data tables, or case studies specifically for "Aziridine, 1,1'-(sulfonyldiethylene)bis-", they do offer some relevant information.

Here's what can be gathered from the search results:

1. Identification and Structure:

- "Aziridine, 1,1'-(sulfonyldiethylene)bis-" has the molecular formula C8H16N2O2S .

- Its PubChem CID is 239707 .

- PubChem provides access to its structure, chemical names, physical and chemical properties .

2. Patent Applications:

- It has applications in binding agents and jet engine technologies .

- It can be added to mixtures and stirred .

3. Aziridines in general: Advancements and Applications

- Aziridines have advanced significantly, with powerful methods for racemic and asymmetric syntheses and conversions of the resulting three-membered ring into valuable chiral amines and larger heterocycles .

- Nitrogen mustard, an aziridinium species, was used on a patient with advanced non-Hodgkin’s lymphoma, which resulted in disease regression, launching the field of chemotherapeutics .

4. Related Aziridine Compounds:

- Other aziridine compounds include:

- Aziridine, 1,1'-(phenylphosphinylidene)bis[2-methyl- (Molecular weight 236.25 g/mol) .

- 1-Aziridinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis- .

- ( E)-1,1’-bis((1-(alkylsulfonyl)aziridin-2-yl)methyl)-[3,3’-biindolinylidene]-2,2’-diones and ( E)-1,1’-bis((1-(arylsulfonyl)aziridin-2-yl)methyl)-[3,3’-biindolinylidene]-2,2’-diones .

Mechanism of Action

The mechanism of action of aziridine, 1,1’-(sulfonyldiethylene)bis- involves the nucleophilic attack on the highly strained aziridine ring. This attack leads to the ring-opening and formation of reactive intermediates that can further react with various substrates. The molecular targets of this compound include nucleophilic sites on proteins, DNA, and other biomolecules, leading to a range of biological effects.

Comparison with Similar Compounds

Key Properties:

- Structure : Two aziridine rings linked by a sulfonyl-propane-sulfonyl bridge.

- Physical Data : Density ≈1.48 g/cm³, refractive index ≈1.569, and polar surface area (PSA) of 74.3 Ų .

- Reactivity : The sulfonyl groups act as electron-withdrawing substituents, enhancing the electrophilicity of the aziridine rings, which facilitates nucleophilic ring-opening reactions .

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Linkers

Key Differences :

- Chain Length : The propane (C3), butane (C4), and octamethylene (C8) linkers modulate solubility and steric effects. Longer chains (e.g., C8) reduce reactivity due to increased hydrophobicity .

- Electron-Withdrawing Effects : All sulfonyl linkers enhance aziridine electrophilicity, but shorter chains (C3) favor faster crosslinking in polymer chemistry .

Phosphorus-Containing Bis-Aziridines

Key Differences :

- Reactivity : Phosphorus-based compounds (e.g., TEPA) exhibit lower electrophilicity than sulfonyl-linked aziridines due to the less electron-withdrawing nature of phosphine oxide groups .

- Toxicity : Phosphorus derivatives like TEPA are potent mutagens, whereas sulfonyl-linked aziridines are primarily irritants (e.g., skin/eye toxicity) .

Aromatic Carbonyl-Linked Bis-Aziridines

Key Differences :

- Steric Effects : Methyl substituents (e.g., in HX-752) hinder ring-opening reactions, making these compounds more stable but less reactive than sulfonyl-linked analogs .

- Thermal Stability : Aromatic backbones (e.g., isophthaloyl) enhance thermal stability in polymers compared to aliphatic sulfonyl linkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.